molecular formula C7H8Cl3NO B13452829 2,6-Dichloro-3-methoxyaniline hydrochloride

2,6-Dichloro-3-methoxyaniline hydrochloride

Cat. No.: B13452829
M. Wt: 228.5 g/mol
InChI Key: JRUGFFCXOPXIPG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms in the 2 and 6 positions of the benzene ring are replaced by chlorine atoms, and the hydrogen atom in the 3 position is replaced by a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxyaniline hydrochloride typically involves the chlorination of 3-methoxyaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of 2,6-dichloro-3-methoxyaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-methoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of metabolic enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H8Cl3NO

Molecular Weight

228.5 g/mol

IUPAC Name

2,6-dichloro-3-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H7Cl2NO.ClH/c1-11-5-3-2-4(8)7(10)6(5)9;/h2-3H,10H2,1H3;1H

InChI Key

JRUGFFCXOPXIPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)Cl.Cl

Origin of Product

United States

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